8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which integrates an oxane ring and an azaspiro ring. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is with a molecular weight of 199.25 g/mol.
8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid falls under the category of spirocyclic compounds, which are known for their distinctive structural features that can impart unique chemical properties. These compounds are often explored for their biological activity and utility in organic synthesis.
The synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid typically involves multi-step processes. A common method includes:
In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use is crucial for maximizing yield and purity. Purification methods like recrystallization or chromatography are employed to refine the final product.
The molecular structure of 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can be represented by its canonical SMILES notation: CN1CCC2(CC1)C(CCO2)C(=O)O
. The InChI key for this compound is VKOVEJKPUGQPSY-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 8-methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid |
InChI | InChI=1S/C10H17NO3/c1... |
InChI Key | VKOVEJKPUGQPSY-UHFFFAOYSA-N |
8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can undergo several types of chemical reactions:
The products formed depend on the specific reagents and conditions used in these reactions, leading to various derivatives that may have distinct biological activities or properties.
The mechanism of action for 8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors in biological systems. The compound may modulate the activity of these targets, influencing various biological pathways depending on its application.
The compound exhibits typical physical properties associated with spirocyclic structures, including stability under standard laboratory conditions.
Key chemical properties include:
8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid has several scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2